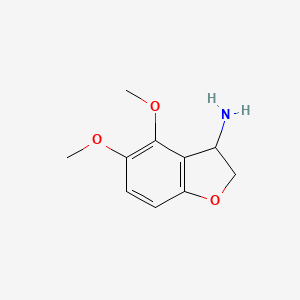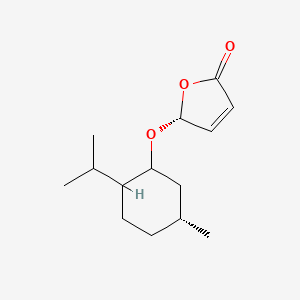![molecular formula C15H23NO5 B15206089 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is a complex organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.35 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and multiple ester functional groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[222]octane-2,4-dicarboxylate stands out due to its specific bicyclic structure and the presence of multiple ester groups
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
2-O-tert-butyl 4-O-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)15-8-6-10(7-9-15)16(11(15)17)13(19)21-14(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
HZSOAXHPDPIWKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(CC1)N(C2=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


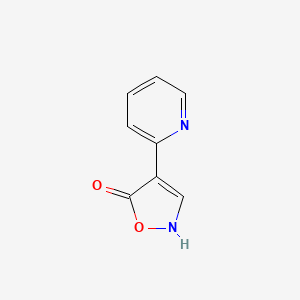
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
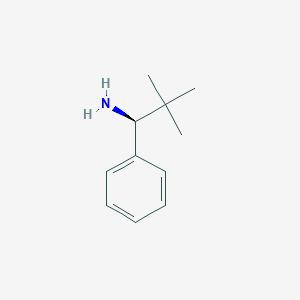
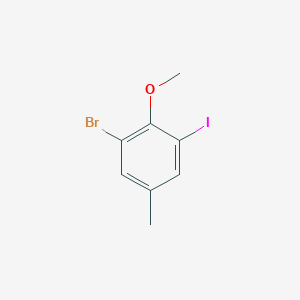
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
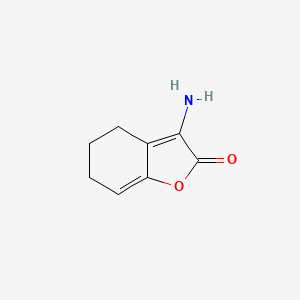
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
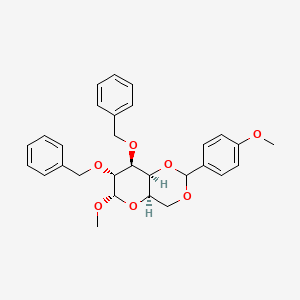
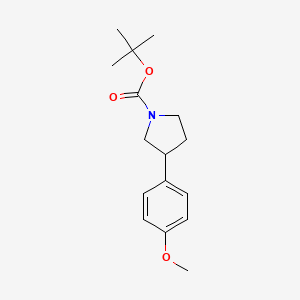
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)
